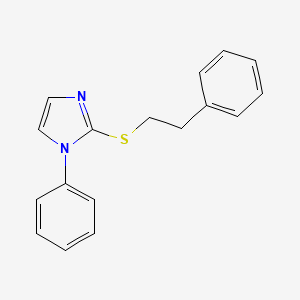

2-(phenethylsulfanyl)-1-phenyl-1H-imidazole

Description

2-(Phenethylsulfanyl)-1-phenyl-1H-imidazole is a substituted imidazole derivative characterized by a phenyl group at the 1-position and a phenethylsulfanyl moiety at the 2-position. Imidazoles are heterocyclic aromatic compounds with a five-membered ring containing two nitrogen atoms. This class of compounds is widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .

Properties

IUPAC Name |

1-phenyl-2-(2-phenylethylsulfanyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2S/c1-3-7-15(8-4-1)11-14-20-17-18-12-13-19(17)16-9-5-2-6-10-16/h1-10,12-13H,11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARJAHYAMWUYFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCSC2=NC=CN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenethylsulfanyl)-1-phenyl-1H-imidazole typically involves the reaction of 1-phenyl-1H-imidazole with phenethylsulfanyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(phenethylsulfanyl)-1-phenyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Substitution: The phenyl and phenethylsulfanyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

2-(phenethylsulfanyl)-1-phenyl-1H-imidazole serves as a building block for synthesizing more complex molecules. Its imidazole ring is crucial for creating derivatives with enhanced properties, particularly in drug development.

Biological Activities

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its interactions with specific enzymes and proteins make it a candidate for further investigation in pharmacology.

Case Study: Anticancer Activity

A study evaluated various imidazole derivatives, including this compound, for their inhibitory effects on cancer cell lines. The compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells, suggesting its potential as an anticancer agent .

Medical Applications

The compound is explored as a therapeutic agent due to its ability to interact with biological targets involved in disease pathways. For instance, it has been investigated for its role in modulating immune responses and inhibiting enzyme activity related to cancer progression.

Mechanism of Action:

The phenethylsulfanyl group may interact with specific proteins or enzymes, potentially inhibiting their activity. The imidazole ring can engage in hydrogen bonding and π-π interactions, contributing to the compound's biological efficacy .

Data Tables

| Application Area | Details |

|---|---|

| Chemistry | Building block for complex molecules |

| Biological Activity | Antimicrobial, anticancer properties |

| Medical Applications | Potential therapeutic agent targeting immune modulation |

Mechanism of Action

The mechanism of action of 2-(phenethylsulfanyl)-1-phenyl-1H-imidazole involves its interaction with specific molecular targets. The phenethylsulfanyl group can interact with proteins or enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Lead Anti-inflammatory/Antifungal Compounds :

- 3h : 2-(4-Nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole

- 3l : 2,4-Di-(4-methoxyphenyl)-1-phenyl-1H-imidazole

Both compounds exhibit dual anti-inflammatory and antifungal activities with MIC values of 12.5 μg/mL against fungal strains . The nitro and methoxy substituents enhance electron-withdrawing and electron-donating effects, respectively, improving binding to biological targets.

Sulfanyl-Containing Analogues :

Table 1: Substituent Impact on Key Properties

Table 2: Catalytic Performance of Imidazole Ligands

| Ligand | Substituent | Reaction | Yield (%) | Selectivity (n/i) | Reference |

|---|---|---|---|---|---|

| L1 | Dicyclohexylphosphanyl | Ullmann N-arylation | 93 | 86:14 | |

| L2 | 2-Methoxyphenyl | Ullmann N-arylation | 95 | 87:13 |

Structural and Crystallographic Properties

- 4-(1H-Imidazol-1-yl)benzaldehyde (I) : Dihedral angle between imidazole and arene rings = 24.58° .

- 1-(4-Methoxyphenyl)-1H-imidazole (II) : Dihedral angle = 43.67° .

The phenethylsulfanyl group’s flexibility may reduce planarity compared to rigid substituents like benzaldehyde, altering packing motifs and intermolecular interactions (e.g., C–H⋯S vs. C–H⋯N/O).

Biological Activity

2-(phenethylsulfanyl)-1-phenyl-1H-imidazole is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound features an imidazole ring substituted with a phenethylsulfanyl group and a phenyl group. Its molecular formula is C_{16}H_{16}N_2S, with a molecular weight of approximately 284.37 g/mol. The presence of sulfur in its structure is significant, as it often enhances the biological activity of organic compounds.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), which collectively lead to programmed cell death.

Case Study:

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a reduction of cell viability by over 50% at concentrations above 10 µM after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells, suggesting its potential as a chemotherapeutic agent.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: It may inhibit key enzymes involved in cellular proliferation and survival pathways.

- Receptor Modulation: The compound could modulate receptors associated with inflammation and cancer progression.

Comparative Analysis

When compared to other imidazole derivatives, such as phenylimidazoles and benzimidazoles, this compound shows enhanced potency against certain microbial strains and cancer cell lines. This suggests that the phenethylsulfanyl substitution may play a critical role in augmenting its biological effects.

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| This compound | Anticancer | 10 |

| Phenylimidazole | Anticancer | 25 |

| Benzimidazole | Antimicrobial | 20 |

Q & A

Q. What are the optimal synthetic routes for 2-(phenethylsulfanyl)-1-phenyl-1H-imidazole, and how do reaction conditions influence yield and purity?

Answer: The synthesis of imidazole derivatives typically involves Ullmann-type N-arylation or nucleophilic substitution. For example:

- Catalytic Systems : Fe3O4@SiO2-[CuL] nanoparticles enable Ullmann coupling between imidazole and aryl halides (e.g., iodobenzene) with 93% yield under mild conditions (90°C, 12 h) .

- Solvent/Base Optimization : Reactions in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ enhance nucleophilic substitution efficiency. Ethanol/water mixtures reduce side products .

- Purity Validation : NMR (¹H/¹³C) and elemental analysis confirm structural integrity, while IR spectroscopy identifies functional groups (e.g., C-S stretching at 650–750 cm⁻¹) .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Answer:

- Software Tools : SHELX programs (e.g., SHELXL) refine small-molecule structures using high-resolution X-ray data. ORTEP-3 visualizes thermal ellipsoids to assess bond angles and torsional strain .

- Validation Metrics : Check R-factors (<5%), residual electron density (±0.3 eÅ⁻³), and adherence to Cambridge Structural Database (CSD) benchmarks .

Advanced Research Questions

Q. How does this compound perform as a ligand in transition-metal catalysis?

Answer:

- Case Study : The structurally analogous ligand L1 (2-(dicyclohexylphosphanyl)-1-phenyl-1H-imidazole) achieved 95% yield in alkene carbonylation with Pd catalysts, demonstrating superior regioselectivity (n/i = 87:13) compared to PPh₃ or PCy₃ .

- Mechanistic Insight : The imidazole’s electron-rich sulfur and nitrogen atoms stabilize metal centers, while the phenyl group enhances steric control .

Q. What computational strategies predict the biological activity of this compound derivatives?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like EGFR (PDB ID: 1M17). Derivatives with halogen substituents (e.g., -Cl, -Br) show higher binding affinity (ΔG = −9.2 kcal/mol) due to hydrophobic pocket complementarity .

- ADMET Prediction : SwissADME predicts logP ~3.2 (optimal for blood-brain barrier penetration) but flags potential hepatotoxicity via CYP3A4 inhibition .

Q. How do contradictory spectral data for imidazole derivatives arise, and how can they be resolved?

Answer:

- Common Pitfalls : Solvent-induced NMR shifts (e.g., DMSO-d₆ vs. CDCl₃) or keto-enol tautomerism in imidazole rings .

- Resolution Methods :

- 2D NMR : HSQC/HMBC correlations map proton-carbon connectivity.

- Mass Spectrometry : HRMS (ESI-TOF) confirms molecular ions (e.g., [M+H]⁺ = 289.0924 for C₁₆H₁₃N₂S) .

Methodological Challenges and Solutions

Q. Designing experiments to assess environmental persistence of this compound: What parameters are critical?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.